molecular formula C13H10BrNO2 B8757785 4-bromo-N-(2-hydroxyphenyl)benzamide

4-bromo-N-(2-hydroxyphenyl)benzamide

Cat. No.: B8757785
M. Wt: 292.13 g/mol
InChI Key: PNIDUVJLLIPQJB-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

The biological activities of 4-bromo-N-(2-hydroxyphenyl)benzamide have been investigated in several studies, highlighting its potential as an enzyme inhibitor and its role in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by modulating enzyme activity related to cancer cell proliferation. For instance, it has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential use as an antimicrobial agent. Its structural similarity to other known antimicrobial agents suggests that it may work through similar mechanisms, potentially interfering with bacterial growth .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to significant therapeutic effects, particularly in diseases where these enzymes play a critical role .

Case Study 1: Anticancer Mechanism

In a study focusing on breast cancer cell lines (MDA-MB-231), this compound was evaluated for its ability to induce apoptosis. The results showed a significant increase in apoptotic cells when treated with this compound compared to controls. This suggests that the compound may act by triggering programmed cell death pathways, making it a candidate for further development as an anticancer drug .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What is the synthetic route for 4-bromo-N-(2-hydroxyphenyl)benzamide, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic acyl substitution by refluxing 4-bromobenzoate 2,4,6-trinitrophenyl with 2-hydroxyaniline in toluene (1:2 molar ratio) under constant stirring for 6 hours . Key optimization parameters include:

  • Temperature control : Reflux ensures sufficient energy for amide bond formation.
  • Solvent selection : Toluene balances polarity for intermediate solubility and product crystallization.
  • Purification : Partial solvent evaporation yields crystalline product (m.p. 454 K).

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) resolves the structure . Methodology includes:

  • Data collection : Nonius Kappa CCD diffractometer with SADABS absorption correction (Tmin = 0.537, Tmax = 0.662) .
  • Structure solution : SHELXS97 for phase determination .
  • Refinement : SHELXL97 constrains H-atoms and refines anisotropic displacement parameters (R = 0.052, wR = 0.168) .
    Key structural parameters :
ParameterValue
Space groupP1
a, b, c (Å)6.1219, 7.6519, 14.3504
α, β, γ (°)89.197, 84.795, 77.983
Dihedral angles (°)73.97 (hydroxy ring), 25.42 (bromo ring)

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal packing, and how do they influence supramolecular assembly?

The crystal lattice is stabilized by:

  • Strong hydrogen bonds : O–H∙∙∙O (2.65 Å) and N–H∙∙∙O (2.89 Å) form chains along [010], with graph-set motifs R3<sup>3</sup>(17) and R3<sup>2</sup>(9) .
  • Weak C–H∙∙∙O interactions : Contribute to sheet formation parallel to (100).
  • Planarity of amide moiety : The central C–N–C(=O)–C fragment (r.m.s. deviation = 0.004 Å) enables π-stacking of aromatic rings (inclined by 80.7°) .

Q. How do bromo and hydroxy substituents affect electronic properties and reactivity?

  • Bromine : Enhances electrophilicity via inductive effects, directing regioselectivity in cross-coupling reactions.
  • Hydroxy group : Participates in tautomerism (keto-enol) and hydrogen bonding, influencing solubility and biological activity .
    DFT insights (analogous compounds) :
  • HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .
  • MEP surfaces show nucleophilic regions near O and Br atoms .

Q. What computational methods validate the experimental structure, and how do they resolve data contradictions?

  • DFT geometry optimization : Compares calculated bond lengths/angles with SCXRD data (e.g., N–C=O: 1.361 Å calc. vs. 1.361 Å expt.) .
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H∙∙∙H = 45%, O∙∙∙H = 30%) to resolve packing ambiguities .
  • Molecular docking : Predicts binding affinities for antimicrobial targets (e.g., Candida albicans CYP51, ΔG = −8.2 kcal/mol) .

Q. How does this compound compare structurally and functionally to related benzamide derivatives?

CompoundKey DifferencesFunctional Implications
4-Bromo-N-phenylbenzamideNo hydroxy group; reduced H-bondingLower solubility in polar solvents
2-Hydroxy-N-benzoylanilineBromine replaced by H; planar amideWeaker antiprotozoal activity
4-Fluoro analogBr → F; smaller atomic radiusAltered metabolic stability

Q. Methodological Guidance

Q. How to analyze hydrogen-bonding networks in similar compounds using Mercury software?

  • Step 1 : Import CIF files into Mercury (v2.0+) .
  • Step 2 : Use "Packing Diagram" to visualize H-bond chains.
  • Step 3 : Apply "Contacts Calculator" to measure distances/angles and generate symmetry codes .

Q. What strategies mitigate challenges in refining disordered atoms or low-resolution data?

  • Restraints : Apply SHELXL97 constraints (e.g., DFIX for bond lengths) .
  • Twinned data : Use HKLF5 format in SHELXL for twin-law refinement .
  • Validation : Check ADDSYM in PLATON to detect missed symmetry .

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

4-bromo-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H10BrNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)

InChI Key

PNIDUVJLLIPQJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 200 mL three-neck flask, 2.2 g (20 mmol) of 2-aminophenol, 3.0 mL (22 mmol) of triethylamine, and 50 mL of tetrahydrofuran (THF) were placed. Then, the mixture was cooled to 0° C. After cooling, 50 mL of a THF solution containing 4.5 g (20 mmol) of 4-bromobenzoyl chloride was dripped under nitrogen stream. This solution was stirred at 0° C. for 4 hours under nitrogen stream. After a certain period, the solution was added to water, and an aqueous layer was extracted with ethyl acetate. The resulting extracted solution and the organic layer were combined and washed with 0.2 M hydrochloric acid and a saturated aqueous solution of sodium hydrogen carbonate, and then the organic layer was dried with magnesium sulfate. The mixture was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), and the filtrate was condensed to give a solid. The solid was recrystallized with ethyl acetate/hexane, so that 5.3 g of target white powder was obtained in a yield of 88%.
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